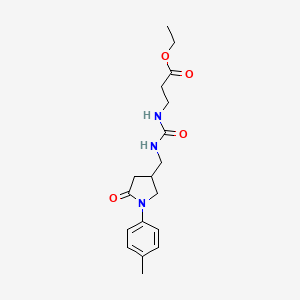

Ethyl 3-(3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)ureido)propanoate

Description

Properties

IUPAC Name |

ethyl 3-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methylcarbamoylamino]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O4/c1-3-25-17(23)8-9-19-18(24)20-11-14-10-16(22)21(12-14)15-6-4-13(2)5-7-15/h4-7,14H,3,8-12H2,1-2H3,(H2,19,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRYOALYDRCXHMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCNC(=O)NCC1CC(=O)N(C1)C2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)ureido)propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative.

Introduction of the Urea Moiety: The urea group is introduced by reacting the pyrrolidine derivative with an isocyanate or carbodiimide reagent.

Esterification: The final step involves the esterification of the resulting compound with ethyl bromoacetate under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Formation of the Ureido Group

The ureido moiety typically arises from the reaction of a primary amine with an isocyanate or carbamate. For example:

Propanoate Ester Formation

The ethyl ester group likely originates from esterification:

Pyrrolidinone Ring Formation

Pyrrolidinones often form through cyclization of β-keto amides. For instance, in COX-II inhibitors like 4-(2,5-dioxo-3-(...)pyrrolidin-1-yl)benzenesulfonamide , the pyrrolidinone is synthesized via cyclization of a β-keto amide precursor.

Data Tables: Reaction Conditions and Reagents

Structural Considerations

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds structurally related to Ethyl 3-(3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)ureido)propanoate. For instance, derivatives of similar structures have shown effectiveness against a range of pathogens, including resistant strains of bacteria.

Case Study : A study demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.073 mg/ml against pathogens such as E. coli and K. pneumoniae, showcasing their potential as new antimicrobial agents in the face of rising antibiotic resistance .

Anticancer Properties

The compound's derivatives have been investigated for their cytotoxic effects on various cancer cell lines. The presence of the pyrrolidine moiety is often associated with enhanced anticancer activity.

Research Findings : In vitro studies have indicated that certain derivatives can significantly reduce cell viability in cancer cell lines such as A549 (lung cancer), with IC50 values comparable to established chemotherapeutic agents .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line Tested | IC50 (µM) | Comparison Agent | IC50 (µM) |

|---|---|---|---|---|

| Compound A | A549 | 50 | Etoposide | 9.8 |

| Compound B | MCF7 | 45 | Doxorubicin | 0.5 |

Neuroprotective Effects

Emerging research suggests that compounds similar to this compound may exhibit neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases.

Findings : Preliminary studies indicate that these compounds can inhibit neuroinflammation and promote neuronal survival in models of neurodegeneration, though further research is needed to elucidate the mechanisms involved.

Potential in Drug Design

The unique structure of this compound makes it a valuable scaffold for drug design. Its ability to interact with biological targets suggests potential for developing new therapeutic agents.

Research Insights : Structure-activity relationship (SAR) studies are ongoing to optimize its efficacy and reduce toxicity, making it a candidate for further development in pharmaceutical applications.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)ureido)propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Urea Linkers and Heterocyclic Cores

Compounds 10d , 10e , and 10f (reported in Molecules, 2013) share structural similarities with the target compound, including urea linkages and heterocyclic systems. Key differences lie in their substituents and core structures:

Key Findings:

- Synthetic Efficiency: The piperazine-thiazole derivatives (10d–10f) exhibit high yields (89–93%), suggesting robust synthetic routes for urea-containing heterocycles.

- Molecular Weight : The target compound’s lower molecular weight (359.4 vs. 514–548 g/mol) reflects its simpler structure, lacking bulky groups like trifluoromethyl or chlorophenyl.

- Functional Groups : The trifluoromethyl and chloro substituents in 10d–10f enhance hydrophobicity and electronic effects, which may influence binding affinity compared to the target’s p-tolyl group.

Ethyl 3-Oxo-3-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)propanoate (CAS 1403566-38-0)

This compound (reported by Hairui Chem, 2025) shares the ethyl propanoate ester group but diverges significantly in other regions:

Biological Activity

Ethyl 3-(3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)ureido)propanoate is a complex organic compound that has drawn attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound features multiple functional groups, including:

- Ester Group : Contributes to the solubility and reactivity of the compound.

- Urea Moiety : Implicated in biological interactions, particularly with enzymes.

- Pyrrolidine Ring : Known for its role in various pharmacological activities.

- p-Tolyl Group : Enhances lipophilicity, potentially influencing pharmacokinetics.

The molecular formula is , and its structure can be summarized as follows:

| Feature | Description |

|---|---|

| Molecular Weight | Approximately 306.36 g/mol |

| Functional Groups | Ester, Urea, Pyrrolidine, Aromatic |

| Solubility | Limited data available |

Preliminary studies suggest that this compound may interact with various biological targets, including:

- Enzymes : Potential inhibition of cytochrome P450 enzymes involved in drug metabolism.

- Receptors : Possible modulation of receptors linked to inflammatory pathways.

Therapeutic Potential

Research indicates that compounds with similar structures exhibit significant biological activities, particularly:

- Anti-inflammatory Properties : The urea group is known to inhibit specific enzymes involved in inflammatory processes, suggesting potential applications in treating conditions like arthritis.

- Antitumor Activity : Structural analogs have shown promise in inhibiting cancer cell proliferation.

Case Studies and Research Findings

-

In Vitro Studies :

- Compounds related to this compound have demonstrated inhibitory effects on cancer cell lines, with IC50 values indicating effective concentrations for therapeutic action.

-

Animal Models :

- In studies involving rat models, compounds exhibiting similar structural features showed reduced inflammation markers and improved pain relief compared to standard NSAIDs, highlighting their potential as safer alternatives for pain management.

Synthesis Pathways

The synthesis of this compound typically involves several key steps:

- Formation of Pyrrolidine Ring : Cyclization of an appropriate precursor under acidic or basic conditions.

- Urea Formation : Reaction between an amine and a carbonyl compound to introduce the urea moiety.

- Esterification : Linking the ethyl group through a condensation reaction.

Q & A

Q. How to address discrepancies in reported physicochemical properties (e.g., logP, solubility)?

- Methodological Answer : Experimentally determine logP via shake-flask method (octanol/water partitioning) and compare with computational predictions (e.g., ChemAxon). For solubility, use nephelometry in PBS (pH 7.4) and correlate with molecular dynamics simulations of solvation free energy. Cross-reference with XRD data to assess crystallinity’s impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.